2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone
Description
Properties
Molecular Formula |
C21H18N2O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
SOHQSTGLORBSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Based Cyclocondensation
A one-pot synthesis employs aldehydes, ethyl cyanoacetate, and thiourea under basic conditions. For example, 6-methyl-2-thiomethylpyrimidin-4-ol is formed by reacting acetylacetone derivatives with thiourea in ethanol with sodium hydroxide catalysis. Subsequent methylation with methyl iodide introduces the methylthio group at position 2.
Reaction Conditions :
Multicomponent Reactions (MCRs)
MCRs using aldehydes, ketones, and ethyl cyanoacetate simplify pyrimidine formation. For instance, 4-(4-chlorophenyl)-6-methylpyrimidine derivatives are synthesized via MCRs in ethanol with ammonium acetate and piperidine at ambient temperature.
Key Advantages :
Introduction of Sulfanyl Groups
Sulfanyl groups at positions 2 and 4 of the pyrimidine ring are introduced via nucleophilic substitution or thiol-disulfide exchange.
Nucleophilic Substitution with Thiols
The methylthio group in 2-methylthio-6-methylpyrimidin-4-ol undergoes displacement with phenacylthiols. For example, treatment with 2-mercapto-1-phenyl-ethanone in DMF at 80°C replaces the methylthio group with a phenacylsulfanyl moiety.
Reaction Parameters :
Thiolation Using Carbon Disulfide
Carbon disulfide (CS₂) directly introduces sulfanyl groups via cyclization. In a reported protocol, 6-methylpyrimidin-4-amine reacts with CS₂ in basic ethanol to form 2,4-dithiol derivatives, which are alkylated with phenacyl bromides.
Critical Notes :
- Requires anhydrous conditions
- Alkylation step often necessitates phase-transfer catalysts (e.g., TBAB)
Functionalization of the Ethanone Side Chains
The 1-phenyl-ethanone and 2-phenyl-2-oxo-ethylsulfanyl groups are installed via Friedel-Crafts acylation or alkylation.
Friedel-Crafts Acylation
Benzene derivatives react with chloroacetyl chloride in the presence of AlCl₃ to form 1-phenyl-ethanone intermediates. Subsequent coupling to the pyrimidine core occurs via thioether linkages.
Optimization Tips :
Alkylation with Phenacyl Bromides
Phenacyl bromides (e.g., 2-bromo-1-phenyl-ethanone) react with pyrimidine thiols in alkaline ethanol. For instance, 6-methyl-2-mercaptopyrimidin-4-ol reacts with 2-bromo-1-phenyl-ethanone at 60°C to yield the target compound.
Yield Comparison :
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethanol + NaOH | Ethanol | 60°C | 58% |
| DMF + K₂CO₃ | DMF | 80°C | 65% |
| Water + TBAB | H₂O | 100°C | 42% |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
- 1H NMR : Key signals include δ 2.45 ppm (C6-CH₃), δ 4.10–4.30 ppm (SCH₂CO), and δ 7.20–8.10 ppm (aromatic protons).
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C=S).
- Mass Spectrometry : Molecular ion peak at m/z 394.5 (C₂₁H₁₈N₂O₂S₂).
Challenges and Optimization Opportunities
- Low Yields in Thiolation Steps : Competing oxidation of thiols to disulfides reduces efficiency. Use of inert atmospheres (N₂/Ar) improves yields by 15–20%.
- Side Reactions in Alkylation : Over-alkylation at position 4 is mitigated by stoichiometric control and stepwise addition of alkylating agents.
Chemical Reactions Analysis
Ketone Reactivity
The phenyl ethanone group undergoes characteristic nucleophilic additions and condensations:
Hydrazone Formation
Reaction with hydrazines yields hydrazones, a key step for synthesizing heterocyclic derivatives. For example:
-
Reaction : Ketone + Hydrazine → Hydrazone
-
Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (pTSA) .
-
Application : Intermediate for anticonvulsant or anticancer agents via subsequent cyclization .
Reduction to Alcohol
The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though specific yields for this compound require further validation.
Sulfanyl Group Transformations
The ethylsulfanyl and pyrimidinylsulfanyl groups participate in alkylation, oxidation, and nucleophilic substitutions:
Alkylation
-
Reaction : Sulfanyl group + Methyl iodide → Methylsulfanyl derivative
-
Conditions : Alkylation at 25°C in acetone with K₂CO₃ as base .
-
Example : Methylation of analogous pyrimidine sulfanyl derivatives proceeds with >80% yield .
Oxidation to Sulfoxides/Sulfones
-
Reagents : H₂O₂ (mild) or KMnO₄ (strong)
-
Outcome : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') formation, altering electronic properties.
Pyrimidine Ring Modifications
The 6-methylpyrimidine ring undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions activated by methyl and sulfanyl substituents.
-
Halogenation : Br₂/FeBr₃ brominates the ring, favoring para positions relative to electron-donating groups.
Ring-Opening Hydrolysis
Multi-Component Reactions (MCRs)
This compound serves as a building block in MCRs due to its reactive sites:
Nucleophilic Displacement at Sulfanyl Sites
The sulfanyl groups act as leaving groups in SN2 reactions:
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | Thioether-amine conjugate | DMF, 80°C, 12h | 65–78 | |
| Thiols | Disulfide derivatives | EtOH, RT, 6h | 55–62 |
Cyclization Reactions
The ketone and sulfanyl groups facilitate cyclization to form fused heterocycles:
Thiazole Formation
-
Reagents : NH₄SCN or thiourea
Catalytic Functionalization
Palladium-catalyzed cross-couplings enable aryl/alkenyl group introductions:
-
Suzuki Coupling : Pyrimidinyl bromide + Arylboronic acid → Biaryl derivatives
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving:
-
Sulfur dioxide (SO₂) release from sulfanyl groups.
-
Pyrimidine ring fragmentation above 250°C.
Key Synthetic Routes and Yields
This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it valuable for medicinal chemistry and materials science. Further studies are needed to optimize catalytic systems and explore novel reaction pathways.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone exhibit significant antibacterial activities. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of specific oncogenic pathways. The compound's ability to target multiple cellular pathways enhances its potential as a therapeutic agent against various types of cancer .
Case Study 1: Antibacterial Activity Evaluation
In a study published in MDPI, researchers evaluated the antibacterial efficacy of several pyrimidine derivatives, including the target compound. The agar disc-diffusion method was employed against common pathogens. Results showed that the tested compounds exhibited varying degrees of inhibition against bacterial growth, with some derivatives demonstrating superior activity against resistant strains .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer effects of similar pyrimidine compounds. The research highlighted that these compounds could effectively inhibit tumor growth in vitro and in vivo models. Mechanistic studies revealed that they induce apoptosis via mitochondrial pathways and modulate key signaling proteins involved in cell survival .
Mechanism of Action
The mechanism of action of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl and phenylethyl groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A’s pyrimidine core distinguishes it from analogs with alternative heterocycles. For example:
Key Differences :
- Electronic Effects: The pyrimidine ring in Compound A is more electron-deficient than the nicotinonitrile core in 5b, which may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
- Hydrogen-Bonding Potential: The nitrile group in 5b could engage in dipole interactions, whereas Compound A’s ethanone group may participate in keto-enol tautomerism, influencing solubility and binding affinity .
Substituent Analysis
Sulfanyl-Linked Moieties
- Compound A: The 1-phenyl-ethanone group introduces a bulky, lipophilic substituent, likely enhancing membrane permeability compared to 5b’s bromobenzofuran moiety.
Methyl vs. Halogen Substituents
- The 6-methyl group in Compound A may increase metabolic stability compared to halogenated analogs like 5b , as methyl groups are less prone to oxidative degradation.
Hypothetical Property Comparison
| Property | Compound A | 5b () |
|---|---|---|
| Molecular Weight (g/mol) | ~412.5 | ~439.3 |
| LogP (Predicted) | ~3.8 | ~4.2 |
| Aqueous Solubility | Low (lipophilic) | Very Low (bromine) |
| Stability | Moderate (methyl) | Moderate (bromine) |
Notes:
- LogP: Compound A’s lower LogP compared to 5b suggests reduced lipophilicity, possibly due to the ethanone group’s polarity.
- Solubility : The bromine atom in 5b may further reduce solubility via increased molecular weight and halogen hydrophobicity.
Research Implications and Gaps
- Biological Activity : Pyrimidine derivatives often exhibit kinase inhibitory activity. Compound A’s dual sulfanyl groups could modulate ATP-binding site interactions, but empirical validation is needed.
- Synthetic Scalability : The use of SHELX software () for crystallographic refinement may aid in resolving Compound A’s 3D structure, enabling structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, multiple sulfur atoms, and a phenyl group. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties.
Structural Characteristics
The structural arrangement of this compound suggests that it may interact with various biological targets. The presence of both aromatic and heterocyclic systems enhances its potential for drug development. The following table summarizes the key structural features of the compound:
| Feature | Description |
|---|---|
| Molecular Formula | C21H18N2O2S2 |
| Molecular Weight | 394.5 g/mol |
| Key Functional Groups | Pyrimidine ring, sulfur atoms, phenyl group |
| Potential Biological Activities | Antimicrobial, antiviral, anticancer |
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. For instance, thio-containing pyrimidines have been reported to inhibit various cancer cell lines by disrupting cellular signaling pathways or inducing apoptosis. The specific biological activity of 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone remains to be fully elucidated but shows promise based on preliminary findings.
Anticancer Activity
Preliminary studies suggest that compounds with pyrimidine and thioether functionalities can act against cancer cells. For example, similar derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. Further investigation into the mechanisms of action is warranted to understand how this compound affects cancer cell viability and proliferation.
Antimicrobial and Antiviral Properties
Compounds containing sulfur and nitrogen heterocycles are often explored for their antimicrobial and antiviral properties. The unique structure of this compound may enhance its interaction with microbial enzymes or viral proteins, potentially leading to effective therapeutic agents against infections .
The proposed mechanism of action for this compound involves the interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may act as an inhibitor or modulator of these targets, potentially affecting signaling pathways associated with cancer progression or microbial resistance.
Q & A
Q. Q1. What are the recommended synthetic pathways for 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone, and how can purity be ensured?
Methodological Answer:
- Stepwise Substitution : Begin with a 6-methyl-pyrimidin-4-yl scaffold. Introduce sulfanyl groups via nucleophilic substitution using thiols (e.g., 2-phenyl-ethanethiol) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
- Oxidation Control : The 2-oxo-ethylsulfanyl moiety may require controlled oxidation (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones. Use low temperatures (0–5°C) and stoichiometric oxidant ratios .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Validate purity via NMR (¹H/¹³C), HPLC (>95% purity), and HRMS .
Basic Research Question
Q. Q2. How can the crystal structure and molecular conformation of this compound be determined to inform structure-activity relationships?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve the structure using diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Analyze bond lengths, angles, and torsional conformers to identify key interactions (e.g., sulfur-π stacking) .
- Comparative Analysis : Compare with analogs (e.g., dihydropyrimidin-2(1H)-thione vs. ketone derivatives) to correlate structural features (e.g., planarity of the pyrimidine ring) with bioactivity .
Advanced Research Question
Q. Q3. How should experimental designs be structured to assess the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
- Split-Split Plot Design : Adapt methodologies from agricultural chemistry studies ():
- Main Plots : Test varying concentrations (e.g., 1–100 μM).
- Subplots : Use different biological models (e.g., bacterial strains, cancer cell lines).
- Sub-Subplots : Replicate across time points (e.g., 24/48/72 hrs) to assess temporal effects .
- Controls : Include positive controls (e.g., ampicillin for antibacterial assays) and vehicle controls (DMSO <0.1%). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for statistical validation .
Advanced Research Question
Q. Q4. What strategies are effective for analyzing environmental fate, including abiotic and biotic transformations?
Methodological Answer:
- Tiered Testing Framework (Based on Project INCHEMBIOL, ):
- Lab Studies :
- Hydrolysis : Expose to buffers (pH 4–9) at 25°C/50°C; quantify degradation via LC-MS.
- Photolysis : Use UV light (λ = 254 nm) in aqueous/organic media; identify photoproducts via HRMS.
2. Biotic Studies : - Microbial Degradation : Incubate with soil/water microbiota (OECD 301B protocol); measure mineralization (¹⁴CO₂ evolution).
3. Field Studies : Monitor soil/water compartments in mesocosms; apply fugacity modeling to predict environmental partitioning .
Advanced Research Question
Q. Q5. How can contradictions in reported biological activity (e.g., antimicrobial potency) be resolved?
Methodological Answer:
- Structural Replication : Synthesize and test analogs (e.g., sulfur-to-oxygen substitutions) to isolate functional group contributions .
- Standardized Assays : Adopt CLSI guidelines for MIC determination; control for variables like inoculum size and growth media .
- Meta-Analysis : Use hierarchical regression models to aggregate data across studies, weighting for sample size and methodological rigor .
Advanced Research Question
Q. Q6. What advanced analytical techniques are recommended for studying reactive intermediates during synthesis or degradation?
Methodological Answer:
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient species (e.g., sulfoxide intermediates during oxidation) .
- LC-MS/MS : Use high-resolution tandem MS to identify degradation products (e.g., phenylacetic acid derivatives) with fragmentation patterns .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states .
Basic Research Question
Q. Q7. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and consult a physician. Maintain SDS documentation on-site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
